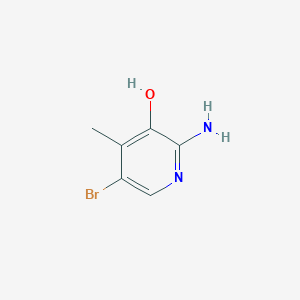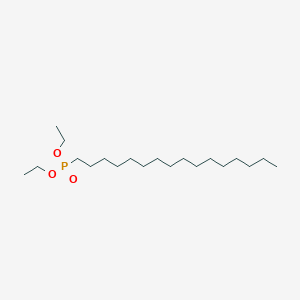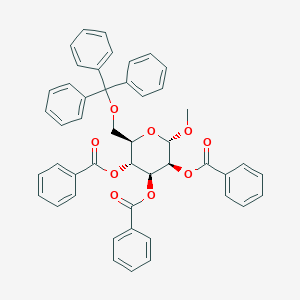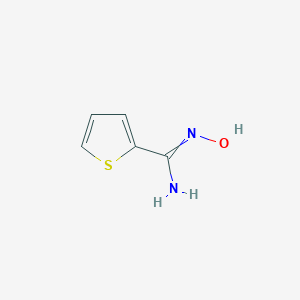![molecular formula C12H18BrN3 B171232 2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine CAS No. 199616-96-1](/img/structure/B171232.png)
2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine is a novel compound synthesized through a three-step protocol. It exhibits promising antibacterial activity. The compound’s structure has been confirmed using various analytical techniques, including HRMS, IR, and 1H/13C NMR experiments .
Synthesis Analysis
The compound is obtained via a four-step procedure, as depicted in Scheme 1. The initial step involves the preparation of a 1,2,4-triazole derivative, which serves as a precursor. This straightforward and efficient method ensures good yield .
Molecular Structure Analysis
The molecular formula of the compound is C16H18BrClN4O1S1. Its structure consists of a piperazine ring with a bromophenyl substituent, a chlorophenyl group, and a methoxyphenyl moiety. The arrangement of atoms and bonds is confirmed by HRMS, IR, and NMR spectroscopy .
Chemical Reactions Analysis
The compound’s reactivity can be explored through its functional groups. For instance, the bromophenyl group may participate in electrophilic aromatic substitution reactions. Additionally, the piperazine ring could undergo Mannich reactions, which are common for incorporating this heterocycle into biologically active compounds .
Physical And Chemical Properties Analysis
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(4-bromophenyl)piperazin-1-yl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c13-11-1-3-12(4-2-11)16-9-7-15(6-5-14)8-10-16/h1-4H,5-10,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYCDABPAPCTDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363955 |
Source


|
| Record name | 2-[4-(4-Bromophenyl)piperazin-1-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine | |
CAS RN |
199616-96-1 |
Source


|
| Record name | 2-[4-(4-Bromophenyl)piperazin-1-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B171150.png)


![2,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B171164.png)




![ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B171180.png)



